molecular formula C21H24ClN3O5S B2459845 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 872986-84-0

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2459845
CAS No.: 872986-84-0
M. Wt: 465.95
InChI Key: PBUTWCKICRIMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((4-Chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,3-oxazinan ring substituted with a 4-chlorophenylsulfonyl group and a 4-methylbenzyl moiety. The oxalamide (N1,N2-substituted oxalic acid diamide) core is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions critical for biological activity.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-15-3-5-16(6-4-15)13-23-20(26)21(27)24-14-19-25(11-2-12-30-19)31(28,29)18-9-7-17(22)8-10-18/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUTWCKICRIMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, pharmacological effects, and mechanisms of action.

Structural Overview

The compound features several notable structural components:

  • 4-Chlorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Sulfonyl Group : Known for its role in enzyme inhibition.
  • Oxazinan Ring : Contributes to structural stability and potential bioactivity.
  • 4-Methylbenzyl Moiety : May enhance binding affinity to biological targets.

The molecular formula is C22H26ClN3O6SC_{22}H_{26}ClN_{3}O_{6}S with a molecular weight of approximately 495.98 g/mol.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps, including:

  • Formation of the oxazinan ring through cyclization reactions.
  • Introduction of the sulfonyl and benzyl groups via electrophilic substitution.
  • Final coupling reactions to form the oxalamide linkage.

Research indicates that this compound interacts with specific molecular targets, potentially including enzymes and receptors involved in various biological pathways. The following are key areas of biological activity:

  • Antibacterial Activity : Studies have shown that compounds with similar structural motifs exhibit moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide moiety is particularly noted for its antibacterial properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes . The IC50 values for enzyme inhibition can provide insight into the potency of the compound.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative activity against human cancer cell lines such as A2780 and MCF-7 .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Biological Evaluation Compounds showed significant antibacterial activity against multiple strains with varying degrees of efficacy.
Enzyme Inhibition Studies Demonstrated strong inhibitory effects on urease with IC50 values indicating high potency .
Cytotoxicity Assays Related compounds exhibited IC50 values ranging from 4.47 to 52.8 μM against cancer cell lines, suggesting potential as anticancer agents .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its target enzymes or receptors. These studies typically involve:

  • Analyzing binding affinities.
  • Identifying key amino acid residues involved in interaction.

Such studies provide insights into how structural modifications can enhance or diminish biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Oxalamide Derivatives

The target compound shares the oxalamide backbone with several synthesized analogs, which differ in heterocyclic rings, substituents, and biological targets. Key comparisons are summarized below:

Compound Key Structural Features Synthetic Yield LC-MS (m/z) Reported Activity Reference
Target Compound 1,3-oxazinan, 4-chlorophenylsulfonyl, 4-methylbenzyl N/A N/A Inferred antiviral/enzyme inhibition
N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (8) Thiazol, piperidine, hydroxyethyl 46% 423.26 (M+H+) HIV entry inhibition
N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) Acetylpiperidine, thiazol, hydroxyethyl 36% 479.12 (M+H+) HIV entry inhibition
N1-(4-Chlorophenyl)-N2-(4-hydroxybenzyl)oxalamide (115) Simple oxalamide with 4-hydroxybenzyl 44% 303.0 [M−H]− Cytochrome P450 4F11 activation
N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)... (4) Bis-azetidinone, chloro, methoxyphenyl Not reported N/A Not specified (structural complexity)
BNM-III-170 Inden-1-yl, guanidinomethyl, methylamino Not reported N/A HIV neutralization enhancement

Key Comparative Insights

Heterocyclic Rings and Bioactivity: The target compound’s 1,3-oxazinan ring distinguishes it from thiazol-piperidine hybrids (e.g., compounds 8, 13) . Thiazol-containing analogs demonstrate anti-HIV activity by targeting the CD4-binding site, suggesting the oxazinan sulfonyl group in the target compound may similarly enhance viral entry inhibition through electrostatic interactions. BNM-III-170, an inden-derived oxalamide, enhances HIV vaccine efficacy via guanidinomethyl and methylamino groups, highlighting the role of basic side chains in neutralizing activity .

Substituent Effects on Physicochemical Properties :

  • The 4-methylbenzyl group in the target compound likely increases lipophilicity compared to the hydroxyethyl-thiazol derivatives (e.g., 8 , 13 ), which possess polar hydroxyethyl groups . This may improve cell permeability but reduce aqueous solubility.
  • Compound 115 (4-hydroxybenzyl) exhibits lower molecular weight (m/z 303.0) and simpler structure, correlating with its role as a cytochrome P450 4F11 activator . The target compound’s larger size and sulfonyl group may shift its selectivity toward viral or enzymatic targets requiring extended binding pockets.

Synthetic Complexity and Yield: Thiazol-piperidine analogs (8, 13) show moderate yields (36–55%), attributed to stereochemical challenges during heterocyclic ring formation . The target compound’s 1,3-oxazinan ring may present similar synthetic hurdles, though its exact yield remains uncharacterized. Bis-azetidinone derivatives (e.g., compound 4) involve multi-step synthesis with azetidinone rings and chloro substituents, reflecting higher complexity but unspecified yields .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the oxazinan ring (δ 3.5–4.5 ppm for methylene groups) and sulfonyl moiety (δ 7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 522.1) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in target binding .

How does this compound interact with biological targets, and what methodologies elucidate its mechanism of action?

Advanced
The compound’s 4-chlorophenylsulfonyl and 4-methylbenzyl groups enable interactions with enzymes (e.g., kinases) or receptors (e.g., nuclear hormone receptors). Methodologies include:

  • Molecular Docking : Computational models predict binding affinities to targets like RORγ (retinoic acid receptor-related orphan receptor gamma) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) in real time .
  • Biochemical Assays : Measures inhibition of enzymatic activity (e.g., IC₅₀ determination via fluorescence-based assays) .

How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Q. Advanced

  • Substituent Variation : Replacing the 4-methylbenzyl group with electron-withdrawing groups (e.g., -NO₂) enhances target affinity but may reduce solubility .
  • Oxazinan Ring Modifications : Introducing fluorine at the oxazinan 3-position improves metabolic stability .
  • Data-Driven Design : Compare analogs using tables like:
Compound ModificationBioactivity (IC₅₀, nM)Solubility (µg/mL)
4-Methylbenzyl (Parent)150 ± 1012.5
4-Fluorobenzyl90 ± 58.2
4-Nitrobenzyl45 ± 33.1

Data inferred from structurally related compounds in

How can researchers resolve contradictions in biological activity data across different assays?

Advanced
Contradictions (e.g., high activity in cell-based assays but low efficacy in vivo) arise due to:

  • Purity Issues : Validate compound integrity via HPLC (≥98% purity) and LC-MS .
  • Assay Conditions : Optimize buffer pH (e.g., 7.4 for physiological relevance) and eliminate serum protein interference .
  • Orthogonal Assays : Confirm results using complementary methods (e.g., SPR + cellular thermal shift assays) .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal half-life) to explain in vivo discrepancies .

What synthetic challenges arise when scaling up production, and how are they addressed?

Q. Advanced

  • Low Yield in Sulfonylation : Scale-up exacerbates steric hindrance; microwave-assisted synthesis reduces reaction time and improves yield .
  • Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
  • Byproduct Formation : Monitor reactions via inline FTIR to detect intermediates and adjust reagent stoichiometry dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.